Brevinin-1E-OG4 antimicrobial peptide
Description
Isolation and Identification from Amphibian Skin Secretions
Brevinin-1 (B586460) peptides are a key component of the innate immune system of many frog species, offering a first line of defense against pathogens in their environment. These peptides are synthesized and stored in granular glands in the skin and are released upon stimulation, such as during an injury or a predator attack. The isolation and identification of these peptides typically involve the collection of skin secretions, followed by purification and characterization.
Skin secretions are often obtained through mild, non-lethal methods like gentle electrical stimulation. The collected secretions are then lyophilized and subjected to techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the individual peptide components. Mass spectrometry is then employed to determine the molecular weights and amino acid sequences of the purified peptides.
Brevinin-1 peptides have been successfully isolated from a variety of frog species, including those from the genera Rana, Hylarana, Odorrana, and Hoplobatrachus. For instance, a novel Brevinin-1 peptide, brevinin-1OS, was discovered in the skin secretions of Odorrana schmackeri mdpi.comnih.gov. Similarly, Brevinin-1GHa and Brevinin-1GHd have been identified from the skin of Hylarana guentheri nih.govmdpi.com. The first members of the brevinin family, Brevinin-1 and Brevinin-2, were originally isolated from the skin of the frog Rana brevipoda porsa nih.govnih.gov. Brevinin-1E was isolated from the skin secretions of the European frog, Rana esculenta nih.govnih.govnih.govmdpi.com. More recently, a peptide with complete identity to Brevinin-1GHd, previously found in Hylarana guentheri, was also identified from the skin of Hoplobatrachus rugulosus frontiersin.org. A novel brevinin-1 AMP, designated brevinin-1E-OG9, was identified from the skin secretions of Odorrana grahami qub.ac.uk.
Table 1: Examples of Brevinin-1 Peptides Isolated from Selected Amphibian Species
| Peptide Name | Source Organism | Amino Acid Sequence |
|---|---|---|
| Brevinin-1 | Rana brevipoda porsa | FLPVLAGIAAKVVPALFCKITKKC |
| Brevinin-1E | Rana esculenta | FLPLLAGLAANFLPKIFCKITRKC nih.gov |
| Brevinin-1GHa | Hylarana guentheri | Not specified in provided results |
| Brevinin-1GHd | Hylarana guentheri & Hoplobatrachus rugulosus | Not specified in provided results |
| brevinin-1OS | Odorrana schmackeri | Not specified in provided results |
| brevinin-1E-OG9 | Odorrana grahami | Not specified in provided results |
Genetic and Transcriptomic Insights into Brevinin-1 Precursor Biosynthesis
The biosynthesis of Brevinin-1 peptides begins with the transcription of their corresponding genes into precursor messenger RNA (mRNA). These precursors are then translated into prepropeptides. The use of cDNA cloning technology has been instrumental in studying the precursors of several Brevinin family antimicrobial peptides nih.gov. The analysis of cloned cDNA allows for the deduction of the full amino acid sequence of the precursor protein nih.gov.
A typical brevinin-1 precursor consists of three main domains:
A signal peptide: This N-terminal sequence directs the prepropeptide to the endoplasmic reticulum for processing and secretion.
An acidic propeptide region: This intervening sequence is thought to play a role in the correct folding of the mature peptide and may also inhibit its antimicrobial activity until it is secreted.
The mature peptide: This C-terminal domain is the final, biologically active antimicrobial peptide.
The mature peptide is released from the precursor through enzymatic cleavage. For example, the cDNA encoding the precursor of brevinin-1OS was cloned from the skin secretion of Odorrana schmackeri mdpi.com. Similarly, the precursor for brevinin-1E-OG9 was identified through 'shotgun' cloning from a cDNA library constructed from the skin secretion of Odorrana grahami qub.ac.ukresearchgate.net. Transcriptomic analyses of amphibian skin have provided a wealth of information on the diversity and expression levels of genes encoding these antimicrobial peptides, revealing how different species have evolved a unique arsenal of defense molecules.
Phylogenetic and Evolutionary Relationships within the Brevinin-1 Family
The Brevinin-1 family of peptides is widespread among Eurasian and New World frog species frontiersin.org. While the amino acid sequences of Brevinin-1 peptides are not highly conserved across different species, they share some common structural features nih.govfrontiersin.org. These include a length of approximately 24 amino acid residues, an amphipathic α-helical structure, and a characteristic C-terminal cyclic domain known as the "Rana box" nih.gov. This domain is formed by a disulfide bond between two cysteine residues and is thought to be important for the peptide's interaction with microbial membranes frontiersin.org.
The molecular variation within the Brevinin-1 family is extensive, meaning a peptide from one species rarely has an identical amino acid sequence in another, even among closely related species frontiersin.orgresearchgate.net. This diversity is believed to be driven by positive selection, reflecting an evolutionary arms race between the frogs and the pathogens in their environment frontiersin.org. The frequent gene duplication and diversification of antimicrobial peptide genes allow for the generation of novel peptides with new functional properties to combat emerging or resistant pathogens frontiersin.org.
Phylogenetic analyses based on the precursor sequences of Brevinin-1 peptides have been used to infer the evolutionary relationships between different frog species. For instance, the identification of a Brevinin-1 peptide in Hoplobatrachus rugulosus that is identical to one in Hylarana guentheri and highly similar to one in Hylarana latouchii supports a close evolutionary relationship between these species frontiersin.org. The repeated expression of the same Brevinin-1 peptide in these three species may indicate a common evolutionary origin frontiersin.org.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPFLAGLAANFLPKLFCKITRKC |
Origin of Product |
United States |
Structural Elucidation and Functional Determinants of Brevinin 1e Og4
Primary Amino Acid Sequence Analysis and Identification of Conserved/Invariant Residues
The primary structure of Brevinin-1E-OG4 consists of a 24-amino acid sequence. Analysis of this sequence reveals specific residues that are conserved across the Brevinin-1 (B586460) family, highlighting their potential importance in the peptide's function.
The amino acid sequence for a related peptide, Brevinin-1E, is Phe-Leu-Pro-Leu-Leu-Ala-Gly-Leu-Ala-Ala-Asn-Phe-Leu-Pro-Lys-Ile-Phe-Cys-Lys-Ile-Thr-Arg-Lys-Cys, with a disulfide bridge between Cysteine-18 and Cysteine-24. medchemexpress.com While the sequences of brevinin peptides are not highly conserved among different species, certain residues are invariant. frontiersin.org For the Brevinin-1 family, these invariant residues are typically Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴. nih.govmdpi.comvulcanchem.com A Proline residue at position 14 (Pro¹⁴) is also frequently observed and is believed to create a stable kink in the molecular structure. nih.govmdpi.com
The N-terminal region of Brevinin-1 peptides, including Brevinin-1E, often contains a high proportion of hydrophobic amino acid residues. mdpi.comnih.gov For instance, the N-terminal residues Phe¹ and Leu² are known for their strong hydrophobicity and are involved in peptide-micelle interactions. researchgate.net
Table 1: Primary Amino Acid Sequence and Key Residues of Brevinin-1E
| Feature | Sequence/Residue | Position | Significance |
|---|---|---|---|
| Full Sequence | FLPLLAGLAANFLPKIFCKITRKC | 1-24 | The complete amino acid chain of the peptide. |
| Invariant Residues | Alanine (Ala) | 9 | Conserved across the Brevinin-1 family, suggesting a crucial structural or functional role. nih.govmdpi.comvulcanchem.com |
| Cysteine (Cys) | 18 | Forms one part of the essential disulfide bridge. nih.govmdpi.comvulcanchem.com | |
| Lysine (B10760008) (Lys) | 23 | A conserved cationic residue within the 'Rana box'. nih.govmdpi.comvulcanchem.com | |
| Cysteine (Cys) | 24 | Forms the second part of the disulfide bridge, closing the 'Rana box' loop. nih.govmdpi.comvulcanchem.com | |
| Frequently Occurring Residue | Proline (Pro) | 14 | Often present in Brevinin-1 peptides, inducing a structural kink. nih.govmdpi.com |
| Hydrophobic N-terminal Residues | Phenylalanine (Phe) | 1 | Contributes to the peptide's hydrophobicity and interaction with membranes. researchgate.net |
Secondary and Tertiary Structural Features, including α-helical Conformation, Amphipathicity, and the 'Rana box' Disulfide Bridge
The biological activity of Brevinin-1E-OG4 is intrinsically linked to its three-dimensional structure. In aqueous solutions, brevinin peptides like Brevinin-1E typically exist in a random coil conformation. nih.govscilit.com However, in a membrane-mimetic environment, they adopt a more defined secondary structure. nih.govscilit.com
A key feature of the Brevinin-1 family is the presence of a C-terminal "Rana box," a cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between two cysteine residues. nih.govnih.gov Specifically, in Brevinin-1E, this bridge connects Cys¹⁸ and Cys²⁴. medchemexpress.com This disulfide bond creates a loop structure (Cys-(Xaa)₅-Cys) that is characteristic of many antimicrobial peptides isolated from ranid frogs. frontiersin.orgscilit.comnih.gov The Rana box is thought to play a role in stabilizing the peptide's α-helical structure and providing a stable framework to resist degradation by proteases. nih.gov
When interacting with membranes, Brevinin-1E-OG4 is predicted to form an α-helical structure. scilit.commdpi.com This α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. scilit.commdpi.com The hydrophobic residues are spatially segregated from the hydrophilic (often cationic) residues. This amphipathic nature is crucial for its interaction with and disruption of microbial cell membranes. scilit.com The structure is often described as a helix-hinge-helix motif, with the hinge located around the Pro¹⁴ residue. nih.gov
Table 2: Structural Features of Brevinin-1E Peptides
| Structural Feature | Description | Importance |
|---|---|---|
| α-Helical Conformation | Adopted in membrane-like environments, it is the primary active conformation. scilit.commdpi.com | Essential for membrane interaction and subsequent disruption. scilit.com |
| Amphipathicity | The α-helix has separate hydrophobic and hydrophilic faces. scilit.com | Allows for insertion into the lipid bilayer of microbial membranes. scilit.com |
| 'Rana box' | A C-terminal cyclic heptapeptide loop formed by a Cys¹⁸-Cys²⁴ disulfide bridge. medchemexpress.comnih.govnih.gov | Stabilizes the peptide structure and contributes to its biological activity. nih.govnih.gov |
| Proline Kink | The presence of Proline at position 14 often induces a bend or hinge in the helical structure. nih.govmdpi.comnih.gov | Provides flexibility to the peptide, potentially aiding in its interaction with the curved surfaces of bacterial cells. |
Role of Cationicity and Hydrophobicity in Membrane Interaction and Biological Activity
Cationicity: Brevinin-1E peptides are cationic due to the presence of positively charged amino acid residues, such as Lysine (Lys). frontiersin.orgnih.gov This net positive charge facilitates the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov A net positive charge of at least +2 is generally considered essential for the antimicrobial action of cationic peptides. mdpi.com
Hydrophobicity: The hydrophobic residues of Brevinin-1E-OG4 are crucial for its ability to insert into and disrupt the lipid bilayer of the cell membrane. researchgate.netnih.gov High hydrophobicity allows the peptide to partition into the nonpolar core of the membrane, leading to its destabilization. nih.gov The amphipathic α-helical structure positions these hydrophobic residues to interact with the lipid acyl chains of the membrane, while the hydrophilic, cationic residues can interact with the lipid head groups or form the interior of a pore. vulcanchem.comnih.gov
The interplay between cationicity and hydrophobicity is critical. While a higher positive charge can enhance the initial binding to bacterial membranes, excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity). mdpi.com Therefore, an optimal balance is necessary for selective antimicrobial activity.
Conformational Studies in Membrane-Mimetic Environments (e.g., Trifluoroethanol/water solutions)
To understand the structural transitions that Brevinin-1E-OG4 undergoes when approaching a microbial membrane, researchers utilize membrane-mimetic environments in spectroscopic studies. A common solvent used for this purpose is a mixture of trifluoroethanol (TFE) and water. nih.govscilit.com
Circular dichroism (CD) spectroscopy is a powerful technique to study the secondary structure of peptides in different environments. scilit.comresearchgate.net CD studies of Brevinin-1E have shown that in a purely aqueous solution, the peptide adopts a disordered or random coil structure. nih.govscilit.comresearchgate.net However, upon the addition of TFE, which mimics the hydrophobic environment of a cell membrane, the CD spectrum of Brevinin-1E changes significantly, showing characteristic minima at approximately 208 and 222 nm. researchgate.netresearchgate.net This spectral signature is indicative of a transition to a predominantly α-helical conformation. scilit.comresearchgate.netresearchgate.net
Studies using TFE/water solutions have confirmed that Brevinin-1E adopts a stable, amphipathic α-helical structure in such environments. nih.govscilit.com For example, in a 60% TFE/water solution, Brevinin-1E was shown to be mainly α-helical. scilit.com Similar conformational changes are observed in the presence of micelles, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC), which also serve as models for cell membranes. nih.govresearchgate.net These studies collectively demonstrate that the interaction with a hydrophobic, membrane-like environment induces the folding of Brevinin-1E into its active, helical structure. nih.govscilit.com
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Alanine | |
| Arginine | |
| Cysteine | |
| Dodecylphosphocholine (DPC) | |
| Leucine | |
| Lipopolysaccharides (LPS) | |
| Lysine | |
| Phenylalanine | |
| Proline | |
| Sodium dodecyl sulfate (SDS) |
Mechanisms of Action of Brevinin 1e Og4 Against Pathogens
Membrane-Disrupting Mechanisms
The principal mode of action for Brevinin-1 (B586460) peptides involves the physical disruption of the microbial cell membrane, a mechanism that leads to rapid cell death. researchgate.netmdpi.com This process is initiated by the peptide's structural transformation upon encountering a membrane environment and is executed through complex biophysical interactions.
Brevinin-1 peptides typically exist in a random coil state in aqueous solutions but undergo a conformational change to an amphipathic α-helical structure within a hydrophobic, membrane-mimetic environment. researchgate.netnih.gov This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is critical for membrane interaction. Several models have been proposed to describe how these peptides compromise membrane integrity.
The two most widely accepted models for the Brevinin-1 family are the "toroidal pore" and "carpet" models. researchgate.netmdpi.com
Toroidal Pore Model: In this model, the peptides initially bind to the surface of the microbial membrane. Upon reaching a threshold concentration, they insert into the lipid bilayer, inducing a positive curvature strain. mdpi.com This forces the membrane to bend back on itself, creating a water-filled channel or "toroidal pore." The pore is lined by both the antimicrobial peptides and the polar head groups of the membrane's lipids, effectively bridging the inner and outer leaflets. mdpi.comnih.govresearchgate.net This structure allows for the uncontrolled passage of water and ions across the membrane.
Carpet Model: This model proposes that the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer parallel to the lipid bilayer. mdpi.com This extensive binding destabilizes the membrane's structure. Once a critical concentration is achieved, the peptides exert a detergent-like effect, causing the membrane to disintegrate into small, transient micelles. mdpi.comnih.gov Some studies suggest the carpet model may be an extreme manifestation of the toroidal pore mechanism. nih.gov
Research on specific peptides like Brevinin-1OS suggests that the antimicrobial action may not be limited to a single model but could involve a combination of pore formation (toroidal or barrel-stave) and broader membrane disruption as described by the carpet model. mdpi.com
| Feature | Toroidal Pore Model | Carpet Model |
|---|---|---|
| Peptide Orientation | Perpendicular insertion into the membrane. | Parallel accumulation on the membrane surface. |
| Pore Structure | Forms discrete, stable pores lined by peptides and lipid head groups. mdpi.comnih.gov | Causes non-specific membrane disintegration into micelles; no stable pores formed. mdpi.com |
| Mechanism | Induces localized membrane curvature and tension. mdpi.com | Acts like a detergent at a critical concentration. nih.gov |
| Outcome | Formation of ion channels leading to depolarization and leakage. mdpi.com | Complete loss of membrane integrity and micellization. researchgate.net |
Regardless of the specific model, the ultimate consequence of Brevinin-1's interaction with the membrane is a catastrophic loss of integrity. This disruption leads to the permeabilization of the membrane, creating openings that allow for the uncontrolled efflux of vital intracellular components. mdpi.com
Studies utilizing advanced imaging techniques have provided direct evidence of this process. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) of bacteria treated with Brevinin-1OS and its analogues revealed severe damage to the cell membrane, followed by the leakage of cytoplasmic contents. mdpi.com Similarly, flow cytometry assays with Brevinin-1BW confirmed its membrane-disrupting activity. mdpi.com The leakage of cellular contents, such as ions, metabolites, and even larger molecules like proteins, disrupts the electrochemical gradients necessary for life and ultimately leads to cell death. nih.govnih.gov
The initial and critical step in the membrane disruption process is the electrostatic attraction between the peptide and the microbial cell surface. Brevinin-1 peptides are cationic, possessing a net positive charge due to amino acids like lysine (B10760008). nih.gov This allows them to selectively target microbial membranes, which are rich in negatively charged (anionic) components. nih.gov
In Gram-negative bacteria, the outer membrane is rich in Lipopolysaccharide (LPS) , a major anionic target. For Gram-positive bacteria, the cell wall and membrane contain anionic molecules such as Lipoteichoic Acid (LTA) and negatively charged phospholipids. mdpi.comnih.gov This electrostatic interaction concentrates the peptide on the microbial surface, facilitating the subsequent steps of insertion and permeabilization. nih.gov
Specific research has quantified this interaction. Brevinin-1GHd was shown to bind directly to LPS, and Brevinin-1BW also demonstrated significant LPS-binding capability, highlighting the importance of this interaction for its function. mdpi.comnih.gov
| Peptide | Microbial Component | Type of Interaction | Reference |
|---|---|---|---|
| Brevinin-1 Family | Anionic Phospholipids | Electrostatic Attraction | nih.gov |
| Brevinin-1GHd | Lipopolysaccharide (LPS) | Direct Binding (Kd value of 6.49 ± 5.40 mM) | nih.gov |
| Brevinin-1BW | Lipopolysaccharide (LPS) | Significant Binding Activity | mdpi.com |
| General Antimicrobial Peptides | Lipoteichoic Acid (LTA) | Electrostatic Attraction | mdpi.comnih.gov |
Non-Membrane Targeting Mechanisms
While membrane disruption is the hallmark of Brevinin-1 peptides, emerging evidence suggests they are not exclusively membrane-active. Some peptides may translocate into the cytoplasm and interfere with essential intracellular processes. mdpi.comnih.gov
Once inside the cell, antimicrobial peptides can wreak further havoc by targeting internal components. Although this area is less studied for the Brevinin-1 family compared to membrane disruption, some findings point toward such mechanisms.
Nucleic Acid Binding: A study of a synthetic Brevinin-1 analogue, des-Ala¹⁶-[Lys⁴]brevinin-1pl, suggested a multifaceted mechanism that includes not only membrane disruption but also binding to DNA. researchgate.net Interaction with nucleic acids can inhibit crucial processes like replication and transcription.
Enzyme Modulation: Brevinin-1GHd was found to inhibit the MAPK signaling pathway in macrophage cells. nih.gov While this was observed in the context of an anti-inflammatory response, it demonstrates the peptide's ability to modulate intracellular enzyme pathways, a mechanism that could potentially be directed against pathogen-specific enzymes.
Multiple Targets: Research on another analogue, 5R, indicated that its antibacterial actions are complex and extend beyond simple membrane targeting, hinting at a combination of functions that may vary depending on the bacterial species. nih.gov
| Peptide Analogue | Potential Intracellular Target/Process | Observed Effect | Reference |
|---|---|---|---|
| des-Ala¹⁶-[Lys⁴]brevinin-1pl | DNA | Suggested binding to nucleic acids. | researchgate.net |
| Brevinin-1GHd | MAPK Signaling Pathway | Inhibition of the pathway. | nih.gov |
| Analogue 5R | Multiple/Combined | Actions extend beyond membrane-targeting. | nih.gov |
The generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, is a known antimicrobial strategy that causes oxidative damage to cellular components. nih.gov However, there is currently no direct evidence to suggest that Brevinin-1 family peptides employ ROS generation as a primary mechanism for killing pathogens.
Conversely, some research indicates that members of this family may have an opposing role. A study on Brevinin-1FL revealed that it possesses potent antioxidant properties, effectively scavenging free radicals and reducing ROS-induced damage in cellular models. nih.gov This finding suggests that, rather than producing ROS, some Brevinin peptides may help mitigate oxidative stress, a function that could be beneficial to the host organism. Therefore, ROS generation is not considered a likely antimicrobial mechanism for this peptide family based on current knowledge.
Bacterial Aggregation and Flocculation Phenomena
Research specifically detailing the induction of bacterial aggregation and flocculation phenomena by the antimicrobial peptide Brevinin-1E-OG4 is not available in the current scientific literature based on the performed searches. While the broader class of Brevinin peptides is known to interact with and disrupt bacterial membranes, specific studies focusing on the ability of Brevinin-1E-OG4 to cause bacterial clumping, aggregation, or flocculation have not been identified. nih.govnih.govmdpi.commdpi.comresearchgate.netmdpi.comnih.govnih.govresearchgate.netasm.org
Consequently, detailed research findings and data tables concerning this specific mechanism of action for Brevinin-1E-OG4 cannot be provided. Further investigation would be required to determine if Brevinin-1E-OG4 exhibits this particular antimicrobial activity.
Antimicrobial Spectrum and Efficacy Studies in Vitro and in Vivo Models
Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Enterococcus faecium)
Brevinin-1E-OG9 exhibits potent antibacterial activity, with a particular efficacy noted against Gram-positive bacteria. qub.ac.uk Research highlights its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are a significant cause of challenging infections. qub.ac.uknih.gov While specific Minimum Inhibitory Concentration (MIC) values for the parent Brevinin-1E-OG9 peptide are not detailed in the primary literature, studies on its analogues demonstrate strong activity. For instance, time-kill assays on S. aureus (ATCC 6538) showed that the parent peptide had an inhibitory effect at twice its MIC and an eradicating effect at four times its MIC within 90 minutes. qub.ac.uk Analogues of Brevinin-1E-OG9 have been engineered to enhance this activity, indicating the parent molecule's strong potential as a template for new drug development against these pathogens. qub.ac.uknih.gov Other peptides in the Brevinin-1 (B586460) family, such as Brevinin-1BW, have shown MIC values of 6.25 µg/mL against both S. aureus and MRSA, and 3.125 µg/mL against Enterococcus faecalis. nih.gov
Interactive Data Table: Efficacy of Selected Brevinin-1 Family Peptides against Gram-Positive Bacteria
| Peptide | Organism | MIC (µg/mL) | Citation |
| Brevinin-1BW | Staphylococcus aureus (ATCC 25923) | 6.25 | nih.gov |
| Brevinin-1BW | Methicillin-Resistant S. aureus (ATCC 29213) | 6.25 | nih.gov |
| Brevinin-1BW | Enterococcus faecalis (ATCC 29212) | 3.125 | nih.gov |
| Brevinin-1OS | Staphylococcus aureus (NCTC 10788) | 8 | nih.govmdpi.com |
| Brevinin-1OS | Methicillin-Resistant S. aureus (NCTC 12493) | 16 | nih.govmdpi.com |
| Brevinin-1OS | Enterococcus faecalis (NCTC 12697) | 32 | nih.govmdpi.com |
| Note: This table includes data for related Brevinin peptides to provide context for the family's general efficacy, as specific MICs for Brevinin-1E-OG4/OG9 against all listed strains are not available in the cited literature. |
Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Salmonella typhimurium)
The Brevinin-1 family of peptides also demonstrates activity against Gram-negative bacteria, although often weaker than against their Gram-positive counterparts. mdpi.com For Brevinin-1E-OG9, research indicates a rapid bactericidal action against Escherichia coli (ATCC 8739). qub.ac.uk However, specific MIC values for Brevinin-1E-OG9 against the range of Gram-negative pathogens listed are not provided in the available scientific literature. For context, related brevinins like Brevinin-1OS show MICs of 128 µg/mL against E. coli and 256 µg/mL against Pseudomonas aeruginosa. nih.govmdpi.com
Antifungal Activity (e.g., Candida albicans)
Studies on various members of the Brevinin family have confirmed their antifungal properties. For example, Brevinin-1OS is active against the yeast Candida albicans, and Brevinin-1BYa is noted as being particularly potent against this fungal pathogen. mdpi.comnih.gov However, specific studies detailing the antifungal efficacy and MIC values of Brevinin-1E-OG4 or its direct analogue Brevinin-1E-OG9 against Candida albicans were not found in the reviewed literature.
Antiviral Activity (e.g., Herpes Simplex Virus)
While some antimicrobial peptides from amphibians, and even some members of the broader Brevinin superfamily, have been reported to possess antiviral properties against viruses like Herpes Simplex Virus (HSV), there is currently no specific scientific data available on the antiviral activity of Brevinin-1E-OG4 or Brevinin-1E-OG9 against HSV. nih.govnih.govnih.gov
Anti-Biofilm Formation and Eradication Capabilities
Brevinin peptides are recognized for their potential to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. qub.ac.uknih.govmdpi.com Research on Brevinin-1E-OG9 and its analogues confirms this capability, positioning them as promising agents against biofilm-associated infections caused by pathogens like S. aureus. qub.ac.uk Specifically designed analogues of Brevinin-1E-OG9 have demonstrated potent efficacy in both inhibiting the formation of and eradicating established biofilms. qub.ac.uknih.gov For instance, related brevinin peptides have been shown to effectively inhibit the formation of MRSA biofilms and disrupt mature biofilms of S. aureus and Enterococcus faecalis. nih.govmdpi.com
Efficacy in Non-Human In Vivo Infection Models (e.g., Galleria mellonella larvae, mouse paw edema models, porcine skin infection models)
The therapeutic potential of Brevinin-1E-OG9 has been evaluated in a porcine skin infection model, which is considered highly relevant for human skin infections. qub.ac.uknih.gov In these ex vivo studies, the peptide demonstrated significant antimicrobial efficacy. qub.ac.uk Specifically, an analogue of Brevinin-1E-OG9, named Brevinin-1E-OG9c-De-NH2, showed potent activity in this model. qub.ac.uk While other in vivo models like Galleria mellonella larvae and mouse paw edema models are commonly used to test AMPs, specific data for Brevinin-1E-OG4 or -OG9 in these particular models is not available in the primary literature reviewed. nih.govnih.gov However, the efficacy in the porcine skin model underscores its potential for development as a topical agent for skin infections. qub.ac.uk
Immunomodulatory and Other Biological Activities of Brevinin 1e Og4
Anti-Inflammatory Effects
Brevinin-1 (B586460) peptides have demonstrated significant anti-inflammatory capabilities through various mechanisms, including the modulation of inflammatory mediators, neutralization of bacterial endotoxins, and interference with key signaling pathways.
Cytokine Modulation:
Research has shown that Brevinin-1 peptides can effectively modulate the production of pro-inflammatory cytokines. For instance, the peptide Brevinin-1GHd has been observed to suppress the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.govresearchgate.netfrontiersin.org Similarly, Brevinin-1BW demonstrated a significant reduction in the release of TNF-α, IL-1β, and IL-6 in LPS-treated RAW264.7 cells. mdpi.com At a concentration of 4 μg/mL, Brevinin-1BW decreased the release of these cytokines by 87.31%, 91.46%, and 77.82%, respectively. mdpi.com This regulation of cytokine production is a crucial aspect of their anti-inflammatory action, helping to dampen an overactive inflammatory response that can lead to tissue damage. Other members of the Brevinin family, such as Brevinin-2GU and B2RP-ERa, have also been shown to reduce the release of pro-inflammatory cytokines like TNF-α and interferon-γ (IFN-γ). nih.gov
Lipopolysaccharide (LPS) Neutralization:
A key mechanism underlying the anti-inflammatory effects of Brevinin-1 peptides is their ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. nih.govnih.gov Brevinin-1GHd has been shown to directly bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 μM. nih.govnih.govresearchgate.net This binding prevents LPS from interacting with its receptors on immune cells, thereby inhibiting the downstream inflammatory cascade. nih.govnih.gov The ability to neutralize LPS is a critical function, as it directly targets a primary trigger of septic shock and other inflammatory conditions. Brevinin-1BW also exhibits significant LPS-binding activity. mdpi.com
MAPK Signaling Pathway Involvement:
The anti-inflammatory effects of Brevinin-1 peptides are also mediated through their influence on intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway, which includes kinases such as JNK, ERK, and p38, plays a central role in regulating the expression of inflammatory mediators. nih.gov Studies have demonstrated that Brevinin-1GHd can inhibit the LPS-induced phosphorylation of JNK, ERK, and p38 in RAW 264.7 cells. nih.govnih.govfrontiersin.org By inactivating the MAPK signaling pathway, Brevinin-1GHd effectively suppresses the production of pro-inflammatory cytokines and other inflammatory molecules. nih.govnih.govresearchgate.net For example, a 4 μM concentration of Brevinin-1GHd reduced the phosphorylation ratios of p-JNK/JNK, p-ERK/ERK, and p-p38/p38 by approximately 27.68%, 36.80%, and 51.29%, respectively, compared to LPS-stimulated cells. nih.govfrontiersin.org
Table 1: Summary of Anti-Inflammatory Effects of Brevinin-1 Peptides
| Mechanism | Specific Peptide | Key Findings | References |
|---|---|---|---|
| Cytokine Modulation | Brevinin-1GHd | Suppresses release of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. | nih.govnih.govresearchgate.netfrontiersin.org |
| Brevinin-1BW | Reduces release of TNF-α, IL-1β, and IL-6 in LPS-treated cells. | mdpi.com | |
| Brevinin-2GU, B2RP-ERa | Reduces release of TNF-α and IFN-γ. | nih.gov | |
| LPS Neutralization | Brevinin-1GHd | Binds to LPS with a Kd of 6.49 ± 5.40 μM. | nih.govnih.govresearchgate.net |
| Brevinin-1BW | Exhibits significant LPS-binding activity. | mdpi.com | |
| MAPK Pathway | Brevinin-1GHd | Inhibits LPS-induced phosphorylation of JNK, ERK, and p38. | nih.govnih.govfrontiersin.org |
Regulation of Host Immune Cell Responses
Beyond their direct anti-inflammatory actions, Brevinin peptides can actively modulate the behavior of host immune cells, guiding them to sites of infection and influencing their activation states.
Chemotaxis and Leukocyte Activation:
Antimicrobial peptides, as a class, are known to act as chemoattractants for various immune cells. nih.gov Brevinin peptides contribute to host defense by recruiting neutrophils and macrophages to the site of injury or infection. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This recruitment is a critical first step in the innate immune response, as these cells are responsible for phagocytosing and clearing pathogens and cellular debris. The activation of these leukocytes at the site of inflammation is essential for an effective immune response.
Dendritic Cell Maturation:
Dendritic cells (DCs) are professional antigen-presenting cells that form a crucial link between the innate and adaptive immune systems. The maturation of DCs is a key process for initiating T-cell mediated immunity. nih.govgoogle.com While direct studies on Brevinin-1E-OG4's effect on DC maturation are limited, components from pathogens, such as outer membrane vesicles, have been shown to induce the maturation of bone marrow-derived dendritic cells (BMDCs), upregulating maturation markers like MHC class II, CD80, CD86, and CD40. nih.gov Given that antimicrobial peptides can mimic certain pathogen-associated molecular patterns, it is plausible that Brevinin peptides could also influence DC maturation, thereby shaping the subsequent adaptive immune response.
Table 2: Regulation of Host Immune Cell Responses by Brevinin Peptides
| Activity | Mechanism/Effect | References |
|---|---|---|
| Chemotaxis | Recruitment of neutrophils and macrophages to sites of inflammation. | nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |
| Leukocyte Activation | Stimulation of immune cells at the site of infection. | nih.gov |
| Dendritic Cell Maturation | Potential to influence the maturation of dendritic cells, bridging innate and adaptive immunity. | nih.govgoogle.comnih.gov |
Investigational Biological Activities Beyond Direct Antimicrobial Action
The therapeutic potential of Brevinin peptides is being explored in several other areas beyond their antimicrobial and immunomodulatory roles.
Anti-Cancer Activity in Cell Lines:
Some antimicrobial peptides have emerged as potential candidates for new anti-cancer agents due to their ability to selectively target and disrupt the membranes of cancer cells. nih.govnih.gov Research on undecapeptide analogues derived from the antimicrobial peptide Brevinin-1EMa has shown that these peptides exhibit anticancer activity against various tumor cell lines, including those from the kidney, lung, colon, stomach, prostate, skin, and ovary. nih.gov One particular analogue, GA-K4, demonstrated the most potent anticancer activity and showed a synergistic effect when combined with the chemotherapy drug doxorubicin. nih.gov The proposed mechanism of action for the anticancer effects of some Brevinin peptides, such as Brevinin-2R, involves the modification of membrane properties, leading to a decrease in mitochondrial membrane potential and ATP levels, ultimately causing cell death in a caspase-independent manner. nih.gov
Wound Healing Promotion:
Several studies have highlighted the wound-healing properties of Brevinin peptides. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net These peptides can accelerate the healing of skin wounds through multiple mechanisms. They promote the proliferation and migration of keratinocytes and fibroblasts, which are essential for re-epithelialization and the formation of new tissue. nih.govfrontiersin.orgfrontiersin.org Additionally, by recruiting neutrophils and macrophages to the wound site, they help to clear infection and debris, which is crucial for the healing process. nih.govfrontiersin.orgfrontiersin.org Peptides such as Brevinin-2Ta and Brevinin-2PN have been shown to significantly promote the healing of infected wounds by clearing bacteria and reducing inflammation. nih.govfrontiersin.orgfrontiersin.orgnih.gov
Insulin (B600854) Secretion Modulation in Research Models:
Intriguingly, certain Brevinin-related peptides have been investigated for their effects on insulin secretion. A study on a Brevinin-2-related peptide (B2RP) demonstrated that it could stimulate insulin release from clonal beta-cells in vitro. nih.gov An analogue of this peptide, [D4K]B2RP, showed enhanced insulin-releasing potency. nih.gov In a mouse model of diet-induced obesity and insulin resistance, the administration of [D4K]B2RP was found to enhance insulin release and improve glucose tolerance. nih.gov This suggests a potential therapeutic application for certain Brevinin peptides in the management of type 2 diabetes, a condition often characterized by impaired incretin (B1656795) effect and insulin secretion. mdpi.comnih.govresearchgate.netmdpi.com
Table 3: Investigational Biological Activities of Brevinin Peptides
| Activity | Specific Peptide/Analogue | Key Findings in Research Models | References |
|---|---|---|---|
| Anti-Cancer | Brevinin-1EMa analogues (e.g., GA-K4) | Exhibit activity against various tumor cell lines; synergistic effect with doxorubicin. | nih.gov |
| Brevinin-2R | Induces cancer cell death through membrane permeabilization. | nih.gov | |
| Wound Healing | Brevinin-2Ta, Brevinin-2PN | Promote proliferation and migration of keratinocytes and fibroblasts; recruit immune cells to the wound. | nih.govfrontiersin.orgfrontiersin.orgnih.gov |
| Insulin Secretion | Brevinin-2-related peptide (B2RP), [D4K]B2RP | Stimulate insulin release in vitro; improve glucose tolerance in a mouse model of insulin resistance. | nih.gov |
Peptide Engineering and Structure Activity Relationship Sar Studies of Brevinin 1e Og4 Analogs
Rational Design Principles for Enhanced Selectivity and Efficacy in Research Models
The rational design of brevinin analogs is guided by an understanding of their structural domains, which typically include a hydrophobic N-terminus, a central hinge region often containing a proline residue, and a C-terminal cyclic domain known as the "Rana box," formed by a disulfide bridge. mdpi.comnih.govnih.gov The overarching goal is to fine-tune the peptide's physicochemical properties to maximize its interaction with microbial membranes while minimizing its lytic effect on host cells, such as erythrocytes.
Strategic substitution of amino acids is a cornerstone of peptide engineering, aimed at modulating charge, hydrophobicity, and specific interactions. nih.gov Studies on brevinin-1 (B586460) peptides have demonstrated that such modifications can profoundly impact their activity spectrum and selectivity. nih.gov
Arginine (Arg) Substitutions: Replacing lysine (B10760008) residues with arginine has been shown to enhance activity against Gram-positive bacteria. nih.gov However, this modification can concurrently reduce efficacy against Gram-negative strains, suggesting that the guanidinium (B1211019) group of arginine interacts more effectively with the cell wall components of Gram-positive organisms. nih.gov
Histidine (His) Substitutions: The imidazole (B134444) side chain of histidine acts as a pH sensor, becoming protonated and positively charged in acidic environments, which are often characteristic of infection sites. nih.gov Introducing histidine can lead to analogs with reduced hemolytic activity, thereby improving the peptide's selectivity. nih.gov For example, a histidine-substituted brevinin-1pl analog showed diminished activity against certain bacteria but had significantly lower hemolysis, highlighting its potential for creating more selective peptides. nih.govnih.gov
Table 1: Impact of Amino Acid Substitutions on Brevinin-1pl Analogs
This table summarizes findings from studies on Brevinin-1pl, which provide a model for engineering other brevinins like Brevinin-1E-OG4.
| Peptide Analog | Substitution Strategy | Effect on Gram-Positive Activity | Effect on Gram-Negative Activity | Hemolytic Activity |
|---|---|---|---|---|
| brevinin-1pl-2R | Lysine to Arginine | Enhanced | Reduced | - |
| brevinin-1pl-5R | All Lysine to Arginine | Slightly Enhanced | Significantly Reduced | - |
| brevinin-1pl-6K | Added Lysine | Reduced | - | - |
| brevinin-1pl-3H | Histidine Substitution | Diminished | - | Reduced |
Data sourced from references nih.govnih.gov.
Modifying the length of the peptide through truncation or deleting specific domains provides critical insights into their functional roles.
Rana Box Relocation: The C-terminal "Rana box" is a highly conserved cyclic heptapeptide (B1575542) loop (Cys-(Xaa)4-Lys-Cys). mdpi.comnih.gov A key study on Brevinin-1E involved transposing this cationic loop from the C-terminus to a central position in the peptide sequence. nih.gov The resulting analog, FLPLLAGLCKITRKCAANFLPKIF, displayed antimicrobial activity comparable to the parent peptide but with considerably reduced hemolytic activity. nih.gov This demonstrates that the spatial arrangement of cationic and hydrophobic regions, rather than just their presence, is critical for achieving selective antibacterial action. nih.gov
The disulfide bridge that forms the C-terminal Rana box plays a role in structural stability and activity, though its precise contribution can vary between different brevinin peptides.
The therapeutic index of an AMP is determined by the balance between its antimicrobial efficacy and its toxicity to host cells. This balance is governed by the peptide's physicochemical properties:
Hydrophobicity: High hydrophobicity is strongly correlated with high hemolytic activity, as it facilitates the peptide's insertion into the neutral lipid membranes of erythrocytes. mdpi.comnih.gov Therefore, a primary strategy for improving selectivity is to reduce hydrophobicity to a level that is sufficient for disrupting bacterial membranes but not mammalian ones. qub.ac.uknih.gov
Cationicity: The net positive charge of brevinins facilitates their initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids). nih.gov However, simply increasing the net charge does not always improve activity and can sometimes be detrimental. nih.gov
Amphipathicity: The spatial separation of hydrophobic and cationic residues, which defines the peptide's amphipathicity, is crucial for its membrane-disrupting mechanism. nih.gov Engineering efforts often focus on optimizing this amphipathic structure. For instance, creating a peptide with a cluster of cationic amino acids flanked by hydrophobic regions, as seen in the relocated Rana box analog of Brevinin-1E, appears to favor preferential antibacterial activity. nih.gov Achieving a balance where the peptide has sufficient hydrophobicity to penetrate bacterial membranes but a charge distribution that prevents deep insertion into zwitterionic mammalian membranes is key to enhancing selectivity. nih.gov
Computational Approaches in Peptide Design (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling, helical wheel projections, bioinformatics tools)
Computational tools are invaluable for accelerating the rational design of novel peptide analogs by predicting their structure and activity before synthesis.
Helical Wheel Projections: These are simple yet powerful bioinformatics tools used to visualize the amphipathic character of a peptide's α-helical structure. researchgate.net By plotting the amino acid sequence onto a helical spiral, researchers can see the distribution of hydrophobic and hydrophilic residues, which helps in designing modifications to optimize amphipathicity for improved selectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.net For peptides, descriptors such as hydrophobicity, hydrophobic moment, charge, and polar angle can be used to build models that predict antimicrobial and hemolytic activity, guiding the design of analogs with a better therapeutic profile. researchgate.net
Bioinformatics and Motif Analysis: Databases of known AMPs can be mined to identify conserved motifs or structural features associated with high activity or selectivity. nih.gov For example, motif analysis using algorithms like Seq2Logo can help elucidate the importance of specific amino acids at certain positions, providing a template for designing new, more potent peptides. nih.gov
Synthetic Strategies for Brevinin-1E-OG4 and its Analogs (e.g., solid-phase peptide synthesis, recombinant expression)
The production of Brevinin-1E-OG4 and its engineered analogs for research and potential therapeutic use relies on two primary methods: chemical synthesis and recombinant expression.
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for producing peptides for research purposes. nih.gov The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. sigmaaldrich.com Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a widely used strategy. sigmaaldrich.com After the full-length peptide is assembled, it is cleaved from the resin, and all protecting groups are removed using a reagent cocktail, often containing trifluoroacetic acid (TFA). nih.govnih.gov The crude peptide is then purified to a high degree, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Recombinant Expression: For large-scale production, chemical synthesis can be prohibitively expensive. Recombinant DNA technology offers a more cost-effective alternative. nih.gov This approach involves expressing the peptide in a host organism, most commonly the bacterium Escherichia coli. Because direct expression of AMPs can be lethal to the host, they are typically produced as part of a larger, inactive fusion protein. nih.gov A common fusion partner is thioredoxin (Trx), which can help with proper folding and solubility. nih.gov After expression and purification of the fusion protein, the AMP is cleaved from its carrier protein and purified to its final form.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Brevinin-1E-OG4 |
| Arginine |
| Lysine |
| Histidine |
| Brevinin-1E |
| Brevinin-1pl |
| Brevinin-1pl-2R |
| Brevinin-1pl-5R |
| Brevinin-1pl-6K |
| Brevinin-1pl-3H |
| Brevinin-1BYa |
| Serine |
| Cysteine |
| Proline |
| Trifluoroacetic acid (TFA) |
| Thioredoxin (Trx) |
Research Challenges and Optimization Strategies for Brevinin 1e Og4 As a Research Target
Balancing Antimicrobial Potency with Host Cell Selectivity in Preclinical Models
A primary challenge in the preclinical assessment of Brevinin-1E-OG4 and its analogues is achieving high antimicrobial potency while maintaining low toxicity toward host cells. The therapeutic index, a ratio comparing the toxic concentration to the effective concentration, is a critical measure of a peptide's selectivity. For many peptides in the Brevinin-1 (B586460) family, potent antibacterial activity is often accompanied by significant hemolytic activity, indicating a lack of selectivity between bacterial and host cells.
Research on other Brevinin-1 peptides has shown that Gram-positive bacteria are generally more susceptible than Gram-negative bacteria. For instance, analogues of other Brevinins have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against strains like Staphylococcus aureus. However, this potent activity is often shadowed by cytotoxicity. The design of analogues by modifying the peptide's net charge, amphipathicity, and helicity is a common strategy to improve this balance. For example, studies on Brevinin-1OS analogues revealed that a careful equilibrium between positive charge, α-helicity, and hydrophobicity is essential for maintaining antimicrobial activity while enhancing cell selectivity.
Strategies for Mitigating Undesirable Bioactivity in Research Constructs (e.g., addressing hemolytic activity for design optimization)
A significant obstacle for the Brevinin-1 family is their inherent hemolytic activity, which can damage red blood cells. This undesirable bioactivity is a major focus of optimization studies. Research into various Brevinin peptides has explored several strategies to reduce hemolysis without compromising antimicrobial efficacy.
One approach involves amino acid substitutions. For example, replacing certain hydrophobic or cationic residues with their D-enantiomers has been shown to enhance the therapeutic index of some Brevinin-1 peptides. Another strategy is the modification of the "Rana box," a conserved C-terminal cyclic domain. In some studies, removing the Rana box or altering its position within the peptide sequence has been investigated to reduce hemolytic effects. For instance, transferring the Rana-box structure from the C-terminus to a more central position in the peptide has been reported to significantly decrease hemolytic activity in some Brevinin-1 family members. Linearizing the peptide by modifying the cysteine residues in the Rana box can also lead to reduced hemolytic activity.
The table below summarizes findings on the hemolytic and antimicrobial activities of various Brevinin-1 analogues, illustrating the impact of different modification strategies.
| Peptide/Analogue | Modification Strategy | Antimicrobial Activity (MIC in µM) | Hemolytic Activity (HC50 in µg/mL) | Key Finding |
| Brevinin-1LTe | Native Peptide | Potent against Gram-positive bacteria (1-2 µM) | High | High hemolytic activity limits its therapeutic potential. |
| Analogue 5R of B1LTe | D-amino acid substitution and Lys-to-Arg substitution | Potent against MRSA | Low | Enhanced selectivity and stability. |
| Brevinin-1OSf | N-terminal modification to balance charge and hydrophobicity | Broad-spectrum | Negligible | Successful design of a short AMP with high cell selectivity. |
| Brevinin-1BW | Native Peptide | Potent against Gram-positive bacteria (6.25-50 µg/mL) | 35.8 | Robust hemolytic activity is a significant drawback. |
This table is interactive. You can sort and filter the data to explore the different peptides and their properties.
Peptide Stability and Degradation Resistance in Biological Environments (in research contexts)
For any peptide to be effective in a biological system, it must remain stable long enough to exert its antimicrobial effect. Peptides are susceptible to degradation by proteases present in biological fluids like serum. Research on the Brevinin-1 family has shown that stability is a key consideration.
The presence of the C-terminal Rana box is thought to provide some resistance to carboxypeptidases. Furthermore, strategies such as the incorporation of D-amino acids are not only beneficial for reducing hemolytic activity but can also enhance resistance to proteolytic degradation. The stability of Brevinin peptides is often tested in the presence of serum, salts, and varying pH levels to simulate different biological environments. For example, some Brevinin-1 analogues have been shown to retain significant antimicrobial activity in the presence of serum, indicating a degree of stability that is promising for further development.
Advanced Methodologies in Brevinin 1e Og4 Research
Biophysical Characterization Techniques (e.g., Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy)
Understanding the three-dimensional structure of Brevinin-1E-OG4 is fundamental to deciphering its antimicrobial action. Biophysical techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in this characterization.
Circular Dichroism (CD) Spectroscopy: This technique is instrumental in determining the secondary structure of the peptide in various environments. Studies on the closely related peptide Brevinin-1E reveal that it exists in a disordered, random coil state in aqueous solutions. nih.govresearchgate.net However, upon introduction to a membrane-mimicking environment, such as a trifluoroethanol (TFE)/water mixture or in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, the peptide undergoes a significant conformational change. nih.govresearchgate.net The CD spectra in these conditions show characteristic double minima at approximately 208 and 222 nm, which is the hallmark of an α-helical structure. researchgate.net This transition to an α-helix is critical for the peptide's ability to interact with and disrupt microbial membranes. nih.gov Further studies on analogues like Brevinin-1GHd confirm the adoption of a stable α-helical structure that is resilient to changes in temperature, indicating high thermal stability. researchgate.net The intramolecular disulfide bridge, forming the characteristic "Rana box" at the C-terminus, has been shown to be important for inducing and stabilizing this essential α-helical conformation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution, atom-level insights into the peptide's three-dimensional structure and its interactions with membranes. Homonuclear NMR studies on Brevinin-1E in a TFE/water solution have been used to determine its complete 3D structure. nih.gov These studies confirmed that the peptide folds into an amphipathic α-helix, a structure where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. nih.gov This amphipathic nature is crucial for its function, allowing the hydrophobic face to insert into the lipid core of the bacterial membrane while the hydrophilic face can form the interior of a pore or interact with the polar head groups of the lipids. nih.gov Advanced solid-state NMR (ssNMR) techniques are also employed to study the peptide's interaction directly with intact bacterial cells or model membranes, revealing details about membrane disruption and the effect on components like DNA. nih.gov
Microbial Efficacy Assays (e.g., Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics)
To quantify the antimicrobial potency of Brevinin-1 (B586460) family peptides, a suite of standardized microbial efficacy assays is employed. These assays determine the concentration of the peptide required to inhibit or kill various pathogens and the speed at which this occurs.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): The MIC is the lowest concentration of a peptide that prevents the visible growth of a microorganism after overnight incubation. mdpi.com The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, confirming bactericidal (killing) rather than bacteriostatic (inhibitory) activity. mdpi.com These values are typically determined using a broth microdilution method in 96-well plates. researchgate.netmdpi.com Research on a wide range of Brevinin-1 analogues demonstrates potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus faecalis, as well as some Gram-negative bacteria and the yeast Candida albicans. nih.govmdpi.com For instance, Brevinin-1E shows an MIC of 0.6 µM against S. aureus and 1.8 µM against E. coli. nih.gov The MBC is often identical or slightly higher than the MIC, indicating a strong bactericidal effect. researchgate.net
Interactive Data Table: Microbial Efficacy of Brevinin-1 Family Peptides
| Peptide | Organism | MIC (µM) | MBC (µM) | Source(s) |
| Brevinin-1E | Staphylococcus aureus | 0.6 | N/A | nih.gov |
| Brevinin-1E | Escherichia coli | 1.8 | N/A | nih.gov |
| Brevinin-1LTe | S. aureus | 1-2 | N/A | nih.gov |
| Brevinin-1OS | S. aureus | 4 | 8 | mdpi.com |
| Brevinin-1OS | MRSA | 8 | 16 | mdpi.com |
| Brevinin-1OS | E. coli | 128 | >128 | mdpi.com |
| Brevinin-1OS | Candida albicans | 8 | 16 | mdpi.com |
| Brevinin-1pl | S. aureus | 2 | N/A | researchgate.net |
| Brevinin-1pl | E. coli | 4 | N/A | researchgate.net |
| B1A | S. aureus | 4 | 8 | researchgate.net |
| B1A | E. coli | 8 | 32 | researchgate.net |
Note: N/A indicates data not available in the cited sources. Data represents findings for close analogues of Brevinin-1E-OG4.
Time-Kill Kinetics: This assay measures the rate at which an antimicrobial agent kills a bacterial population over time. Bacteria are incubated with the peptide at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC), and the number of viable bacteria (Colony Forming Units, CFU) is determined at various time points. mdpi.comnih.gov Studies on Brevinin-1 analogues demonstrate a rapid bactericidal mechanism. For example, analogues of Brevinin-1OS at 4x their MIC were able to completely eradicate MRSA within 30 to 60 minutes, highlighting a swift and potent killing action. mdpi.com
Cell Membrane Interaction Studies (e.g., SYTOX Green assays, Electron Microscopy, Membrane Permeabilization Assays)
The primary mechanism of action for most brevinins involves the direct disruption of microbial cell membranes. A variety of assays are used to investigate and visualize this interaction.
SYTOX Green Assays: The SYTOX Green assay is a fluorescent-based method used to assess membrane permeabilization. The SYTOX Green dye is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of living cells. nih.govplos.org When a peptide disrupts the membrane, the dye enters the cell, binds to DNA, and emits a strong green fluorescent signal. nih.gov Studies on Brevinin-1 analogues like Brevinin-1pl consistently show a rapid, dose-dependent increase in fluorescence when incubated with bacteria, providing clear evidence of membrane damage. researchgate.netnih.gov
Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphological changes induced by the peptide on the bacterial surface and internal structures. SEM studies on bacteria like S. aureus treated with the Brevinin-1BW peptide reveal significant damage, such as membrane blebbing, wrinkling, and complete disruption. mdpi.com TEM provides cross-sectional views, confirming the leakage of cytoplasmic contents resulting from membrane lysis. nih.gov These microscopic studies offer direct visual proof of the membrane-lytic mechanism of action.
Membrane Permeabilization Assays: Beyond SYTOX Green, other assays are used to measure different aspects of membrane disruption. Outer and inner membrane permeability assays, often using specific reporter molecules, can distinguish the peptide's effect on the different membrane layers of Gram-negative bacteria. nih.gov For example, analogues of Brevinin-1OS were shown to permeabilize both the outer and inner membranes of E. coli. nih.gov Furthermore, membrane depolarization assays using potential-sensitive dyes like DiSC3(5) demonstrate that these peptides disrupt the electrochemical gradient across the bacterial membrane, a critical event that precedes cell death. nih.gov Flow cytometry using dyes such as Propidium Iodide (PI) can also quantify the percentage of cells with compromised membranes within a population after peptide treatment. mdpi.com
Immunomodulatory Activity Assessment (e.g., Cytokine Release Assays, LPS Binding Assays, Cell Viability Assays in Immune Cells)
In addition to direct killing of microbes, many antimicrobial peptides, including those in the brevinin family, can modulate the host immune response. This dual action is a significant area of research.
Cytokine Release Assays: These assays measure the ability of a peptide to influence the production of cytokines—signaling molecules that regulate inflammation and immune responses. The effect of brevinin analogues is often tested on immune cells, such as murine macrophage cell lines (e.g., RAW264.7), that have been stimulated with an inflammatory trigger like Lipopolysaccharide (LPS). nih.govresearchgate.net The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators like nitric oxide (NO) in the cell culture supernatant are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay). nih.govplos.org Studies on Brevinin-1GHd and Brevinin-1BW have shown that they can significantly suppress the release of these inflammatory cytokines in a dose-dependent manner, indicating a potent anti-inflammatory effect. nih.govresearchgate.netmdpi.comnih.gov For instance, 4 µM of Brevinin-1GHd was found to reduce the LPS-induced release of NO, TNF-α, IL-6, and IL-1β by up to 87.3%, 44.1%, 72.1%, and 67.2%, respectively. mdpi.com
LPS Binding Assays: LPS is a major component of the outer membrane of Gram-negative bacteria and a powerful activator of the inflammatory response. The ability of a peptide to bind and neutralize LPS is a crucial immunomodulatory function. This interaction can be quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPRi). nih.gov These methods provide real-time data on the binding affinity between the peptide and LPS. Studies have confirmed that Brevinin-1 peptides like Brevinin-1GHd and Brevinin-1BW directly bind to LPS, which is believed to be a primary mechanism for their anti-inflammatory, endotoxin-neutralizing activity. nih.govnih.govnih.govnih.gov
Cell Viability Assays in Immune Cells: A critical control for immunomodulatory studies is to ensure that the observed effects are not a result of peptide toxicity to the host's immune cells. Therefore, cell viability assays, such as the MTT or CCK-8 assay, are performed. These colorimetric assays measure the metabolic activity of the cells (e.g., RAW264.7 macrophages), which correlates with the number of viable cells. nih.gov Researchers use these assays to determine the peptide's cytotoxic concentration (e.g., IC50) and select non-toxic concentrations for the cytokine and LPS assays, ensuring the results reflect true immunomodulation. nih.govnih.gov
Interactive Data Table: Immunomodulatory Effects of Brevinin-1 Analogues on LPS-Stimulated Macrophages
| Peptide | Assay | Effect Measured | Result | Source(s) |
| Brevinin-1GHd | Cytokine Release | Reduction of Nitric Oxide (NO) | ~87% reduction at 4 µM | nih.govmdpi.com |
| Brevinin-1GHd | Cytokine Release | Reduction of TNF-α | ~44% reduction at 4 µM | nih.govmdpi.com |
| Brevinin-1GHd | Cytokine Release | Reduction of IL-6 | ~72% reduction at 4 µM | nih.govmdpi.com |
| Brevinin-1GHd | LPS Binding (ITC/SPRi) | Direct binding to LPS | Confirmed direct binding | nih.govnih.gov |
| Brevinin-1GHd | Cell Viability (CCK-8) | Cytotoxicity on RAW264.7 cells | IC50 ≈ 12.16 µM | nih.gov |
| Brevinin-1BW | Cytokine Release | Reduction of TNF-α, IL-1β, IL-6 | Significant reduction at 4 µg/mL | researchgate.net |
| Brevinin-1BW | LPS Binding | LPS-binding activity | Confirmed significant binding | nih.govnih.gov |
Note: Data represents findings for close analogues of Brevinin-1E-OG4.
Biofilm Assays (Inhibition and Eradication)
Bacterial biofilms are structured communities of cells encased in a protective matrix, which are notoriously resistant to conventional antibiotics. Assessing a peptide's ability to both prevent biofilm formation and destroy established biofilms is crucial for its development as a therapeutic agent.
Biofilm Inhibition Assays: These assays evaluate the peptide's capacity to prevent bacteria from forming a biofilm. This is typically done using a microtiter plate method where bacteria are grown in the presence of various sub-lethal concentrations of the peptide. researchgate.net After an incubation period (e.g., 24 hours), non-adherent planktonic cells are washed away, and the remaining biofilm is stained with a dye like crystal violet. nih.govmedchemexpress.com The amount of retained dye, which is proportional to the biofilm biomass, is then quantified. The lowest peptide concentration that prevents biofilm formation is recorded as the Minimum Biofilm Inhibitory Concentration (MBIC). researchgate.net Studies on Brevinin-1 analogues, including Brevinin-1OS and Brevinin-1BW, show they are effective at inhibiting biofilm formation by pathogens like S. aureus and MRSA. nih.govnih.govfrontiersin.org
Biofilm Eradication Assays: Eradication assays test the more challenging ability of a peptide to destroy a pre-formed, mature biofilm. In this setup, bacteria are first allowed to form a mature biofilm over 24 hours. researchgate.net The planktonic cells are then removed, and the established biofilm is treated with the peptide for another 24 hours. The effectiveness of the eradication is measured by quantifying the remaining biofilm biomass (via crystal violet) or by determining the number of viable cells remaining within the biofilm. The concentration required to achieve eradication is known as the Minimum Biofilm Eradication Concentration (MBEC). researchgate.net Several Brevinin-1 peptides have demonstrated the ability to eradicate mature biofilms of S. aureus and even the highly resilient E. faecalis. nih.gov
Interactive Data Table: Anti-Biofilm Activity of Brevinin-1 Family Peptides
| Peptide | Organism | Assay Type | Effective Concentration (µM) | Source(s) |
| Brevinin-1OS | S. aureus | Inhibition (MBIC) | 8 | nih.gov |
| Brevinin-1OS | S. aureus | Eradication (MBEC) | 32 | nih.gov |
| OSd (analogue) | S. aureus | Inhibition (MBIC) | 16 | nih.gov |
| OSd (analogue) | E. faecalis | Eradication (MBEC) | 64 | nih.gov |
| OSe (analogue) | MRSA | Inhibition (MBIC) | 16 | nih.gov |
| OSe (analogue) | MRSA | Eradication (MBEC) | 32 | nih.gov |
| Brevinin-1BW | S. aureus | Inhibition & Eradication | Possesses strong activity | nih.govfrontiersin.org |
| Brevinin-1LTe analogue | MRSA | Inhibition & Eradication | Effective in vitro | researchgate.net |
Note: Data represents findings for close analogues of Brevinin-1E-OG4.
In Vivo Model Systems for Efficacy Evaluation (e.g., Galleria mellonella larvae, rodent models for infection)
Translating promising in vitro results into potential clinical applications requires testing in living organisms. In vivo model systems, ranging from simple invertebrate models to more complex mammalian models, are used to evaluate the efficacy and preliminary safety of peptides like Brevinin-1E-OG4.
Galleria mellonella (Waxworm) Larvae: The Galleria mellonella larva is a widely used preliminary in vivo model for assessing the efficacy of antimicrobial agents. nih.govplos.orgprotocols.io Its advantages include a low cost, rapid lifecycle, and an innate immune system that shares structural and functional similarities with that of mammals. nih.govplos.org In a typical experiment, larvae are infected with a lethal dose of a pathogen, such as MRSA. Subsequently, the infected larvae are treated with the peptide, and their survival rate is monitored over several days. mdpi.comnih.gov Studies using analogues of Brevinin-1OS and Brevinin-1LTe have demonstrated that peptide treatment can significantly increase the survival rate of larvae infected with MRSA, confirming the peptide's therapeutic effect in vivo. mdpi.comnih.gov This model is also used to assess acute toxicity by administering the peptide to uninfected larvae and observing survival. nih.gov
Rodent Models for Infection: To evaluate efficacy in a mammalian system, rodent models are essential. These models can be designed to mimic specific human infections. For example, a murine model of systemic infection can be established by injecting mice with a lethal dose of bacteria. The therapeutic potential of the peptide is then assessed by its ability to improve survival rates and reduce the bacterial load in key organs. nih.gov Furthermore, rodent models are critical for evaluating immunomodulatory activity in vivo. A study on Brevinin-1GHd used a carrageenan-induced paw edema model in mice, which simulates acute inflammation. nih.govnih.govfrontiersin.org Intraperitoneal injection of the peptide significantly reduced the swelling, inflammatory cell infiltration, and levels of the inflammatory enzyme myeloperoxidase (MPO) in the paw tissue, providing strong in vivo evidence of its anti-inflammatory properties. nih.govresearchgate.netfrontiersin.org
Future Research Directions and Perspectives
Exploration of Novel Brevinin-1E-OG4 Variants and Their Source Organisms
Brevinin-1E-OG4 belongs to the extensive brevinin family of antimicrobial peptides, which are predominantly isolated from the skin secretions of Ranidae family frogs. mdpi.com The original Brevinin-1E-OG4 peptide was identified in the skin secretions of the Yunnanfu frog (Rana grahami), a species found in China. vulcanchem.combicnirrh.res.in The continued discovery of novel brevinin peptides from various amphibian species underscores the rich biodiversity of these molecules and highlights a promising direction for future research.
Scientists have successfully isolated and characterized numerous brevinin variants, each with unique properties. For instance, a peptide named brevinin-1OS was discovered in the skin of Odorrana schmackeri, while Brevinin 1E was sourced from the European frog Rana esculenta. mdpi.comnih.gov Other notable discoveries include Brevinin-1GHd from Hylarana guentheri and Hoplobatrachus rugulosus, and B1LTe from Hylarana latouchii. nih.govnih.govnih.govfrontiersin.org This bioprospecting is crucial, as naturally occurring variants provide a template for understanding structure-activity relationships.
Beyond discovering natural variants, a significant area of future research involves the rational design and synthesis of brevinin analogues. mdpi.com By making specific amino acid substitutions or truncations, researchers aim to create peptides with enhanced antimicrobial potency, greater stability, and reduced toxicity. mdpi.comnih.gov For example, studies on brevinin-1pl and B1LTe have shown that modifying factors like net charge, helicity, and hydrophobicity can lead to analogues with a significantly improved therapeutic index. mdpi.comnih.gov This engineering approach allows for the fine-tuning of the peptide's properties for specific applications.
| Brevinin Variant | Source Organism |
| Brevinin-1E-OG4 | Rana grahami (Yunnanfu frog) vulcanchem.combicnirrh.res.in |
| Brevinin 1E | Rana esculenta (European frog) nih.gov |
| brevinin-1OS | Odorrana schmackeri mdpi.com |
| Brevinin-1GHd | Hylarana guentheri, Hoplobatrachus rugulosus nih.govnih.govfrontiersin.org |
| brevinin-1pl | Frog species nih.gov |
| B1LTe | Hylarana latouchii nih.gov |
Deeper Elucidation of Brevinin-1E-OG4 Intracellular Mechanisms of Action
The primary antimicrobial action of Brevinin-1E-OG4 is attributed to its ability to interact with and disrupt microbial cell membranes. vulcanchem.com This interaction is often explained by models such as the "barrel-stave" or "carpet-like" mechanisms, where the peptide either forms pores in the membrane or causes widespread destabilization. vulcanchem.com Studies on related brevinins confirm that they cause rapid membrane permeabilization, leading to the leakage of cellular contents and cell death. mdpi.com
However, a critical frontier for future research is to look beyond membrane disruption and investigate the intracellular activities of Brevinin-1E-OG4. There is growing evidence that some AMPs, after entering the cell, can interact with internal targets to exert their effects. Research on the related peptide Brevinin-1FL demonstrated that it could be rapidly internalized into cells via endocytosis. nih.gov Once inside, it was shown to influence intracellular processes, including reducing the release of lactate (B86563) dehydrogenase (LDH), modulating reactive oxygen species (ROS) production, and affecting mitochondrial membrane potential, suggesting mechanisms of cell death other than simple necrosis. nih.gov
Future studies should aim to identify the specific intracellular binding partners and pathways modulated by Brevinin-1E-OG4. It is speculated that these peptides may interfere with nucleic acid synthesis, protein folding, or enzymatic activity. For instance, in the context of anticancer activity, it is hypothesized that brevinins may have specific binding sites on cancer cells that trigger apoptosis, a programmed cell death pathway, which would be a significant area for future investigation. nih.gov Understanding these intracellular mechanisms is essential for a complete picture of the peptide's bioactivity and for developing more targeted therapeutic strategies.
Investigation of Synergistic Effects with Conventional Antimicrobials and Other AMPs
The investigation of synergistic interactions between Brevinin-1E-OG4 and conventional antibiotics or other AMPs represents a highly promising research avenue to combat multidrug-resistant (MDR) pathogens. Combining therapeutic agents can enhance efficacy, lower the required dosage of individual drugs, and potentially reduce the development of bacterial resistance. frontiersin.org
Studies on other brevinin peptides have already demonstrated the viability of this approach. For example, Brevinin-2CE exhibited significant synergistic effects when paired with five different conventional antibiotics against MDR clinical isolates. nih.gov The proposed mechanism is that the peptide first permeabilizes the bacterial membrane, which then facilitates the entry of the antibiotic into the cell, allowing it to reach its target more efficiently. nih.gov Similar synergistic outcomes have been observed when other AMPs, such as CATH-1, were combined with antibiotics like erythromycin. frontiersin.org
Future research should systematically evaluate Brevinin-1E-OG4 in combination with a wide array of antibiotics against clinically relevant MDR strains. Checkerboard assays can determine the fractional inhibitory concentration (FIC) index to quantify the level of synergy. frontiersin.org Furthermore, exploring combinations of Brevinin-1E-OG4 with other AMPs could reveal synergistic or additive effects, potentially leading to powerful new anti-infective cocktails. This strategy is considered one of the most important for successfully combating drug-resistant pathogens. frontiersin.org
Integration with Nanotechnology for Targeted Delivery in Research Models
A major challenge in the clinical development of AMPs is ensuring they reach their target site effectively without causing off-target toxicity. Nanotechnology offers a powerful toolkit to address these issues by enabling the targeted delivery and controlled release of therapeutic agents like Brevinin-1E-OG4. nih.govfrontiersin.org
Future research should focus on encapsulating or conjugating Brevinin-1E-OG4 with various nanocarriers, such as liposomes, polymeric nanoparticles, dendrimers, or nanogels. mdpi.commdpi.com These nano-systems can be engineered to improve the peptide's stability in biological fluids, protect it from degradation, and control its release profile. For applications in oncology, nanoparticles can be designed to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com Furthermore, active targeting can be achieved by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells or pathogenic microbes. mdpi.com
The integration of nanotechnology also opens the door for developing "theranostic" platforms, where the nanoparticle serves as both a therapeutic delivery vehicle and an imaging agent. frontiersin.org This would allow for the real-time, non-invasive monitoring of peptide delivery and therapeutic response in research models. Overcoming delivery barriers, such as the blood-brain barrier for neurological infections or the dense matrix of biofilms, is another critical area where nanotechnology could provide innovative solutions. frontiersin.org
Expanding Research into Broader Therapeutic Applications
While primarily known for its antimicrobial properties, the biological activities of Brevinin-1E-OG4 and its analogues suggest their potential in a wider range of therapeutic areas, including specific infectious diseases, immunotherapies, and oncology.
Specific Infectious Diseases: Brevinin peptides exhibit potent, broad-spectrum activity against bacteria, including formidable drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov An important future direction is to investigate their efficacy against bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics. nih.gov Studies on Brevinin-1GHd have already shown its ability to both inhibit the formation of and eradicate established S. aureus biofilms. nih.gov Research in animal models, such as the waxworm model used to test brevinin analogues against MRSA, will be crucial for evaluating in vivo efficacy for specific infectious diseases. mdpi.com
Immunotherapies: There is increasing evidence that brevinins possess significant immunomodulatory capabilities. Brevinin-1E-OG4 is thought to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that can trigger a severe inflammatory response. vulcanchem.com Research on Brevinin-1GHd has confirmed this, demonstrating its ability to bind LPS and suppress the release of pro-inflammatory cytokines by inactivating the MAPK signaling pathway in immune cells. nih.govfrontiersin.org This dual-action capability—killing pathogens directly while dampening the harmful inflammatory response—makes Brevinin-1E-OG4 a strong candidate for development as a novel therapeutic for sepsis and other inflammatory conditions caused by infection. frontiersin.org
Oncology: The selective cytotoxicity of brevinin peptides against cancer cells presents an exciting frontier for oncology research. nih.gov Brevinin-1GHd was found to be more toxic to several cancer cell lines than to normal human cells, indicating a favorable therapeutic window. nih.gov Future research will need to focus on elucidating the precise mechanisms of this anticancer activity, which may involve both membrane disruption and the induction of apoptosis. nih.gov Combining Brevinin-1E-OG4 with nanotechnology for targeted delivery to tumors could further enhance its efficacy while minimizing systemic toxicity, positioning it as a potential lead compound for novel cancer therapies. mdpi.com
| Potential Application | Supporting Research on Brevinin Family Peptides |
| Anti-Biofilm Agent | Brevinin-1GHd inhibits formation and eradicates established biofilms of S. aureus. nih.gov |
| Anti-Inflammatory/Sepsis | Brevinin-1GHd neutralizes LPS and suppresses inflammatory cytokine release via the MAPK pathway. nih.govfrontiersin.org |
| Anticancer Agent | Brevinin-1 (B586460) peptides show anti-proliferative activity against human tumor cells, with some variants demonstrating selectivity over normal cells. nih.govnih.gov |
Q & A
Q. Methodological considerations :
- Use minimum inhibitory concentration (MIC) assays to quantify efficacy across bacterial strains.
- Employ liposome leakage assays or electron microscopy to visualize membrane disruption.
- Compare results with structurally similar AMPs (e.g., maximin 3 or polyphemusin) to infer shared mechanisms .
Basic: How does the secondary structure of Brevinin-1E-OG4 influence its antimicrobial activity?
Brevinin-1E-OG4’s activity is tied to its α-helical or β-sheet conformations, which affect membrane interaction. Key findings include:
Q. Experimental approaches :
- Use circular dichroism (CD) spectroscopy to determine secondary structure in membrane-mimetic environments (e.g., SDS micelles) .
- Compare activity of synthetic analogs with modified disulfide bonds or helical propensity .
Basic: What in vitro models are appropriate for assessing Brevinin-1E-OG4’s efficacy?
- Standard bacterial strains : Test Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models using MIC assays .
- Biofilm models : Use polystyrene microtiter plates or titanium surfaces to evaluate anti-biofilm activity, referencing adhesion studies in .
- Mammalian cell lines : Assess cytotoxicity via hemolysis assays (e.g., red blood cells) or MTT assays (e.g., HEK293 cells) .
Q. Data interpretation :
- Normalize activity to positive controls (e.g., polymyxin B) and account for solvent effects (e.g., DMSO) .
Advanced: How can researchers investigate resistance mechanisms pathogens develop against Brevinin-1E-OG4?
Pathogens may upregulate efflux pumps , modify membrane charge via lipid A phosphorylation, or secrete proteases .
Q. Methodology :
- Genomic sequencing : Identify mutations in resistant strains (e.g., pmrA/pmrB in K. pneumoniae) .
- Lipidomics : Compare membrane composition of wild-type vs. resistant strains using LC-MS .
- Protease inhibition assays : Co-incubate Brevinin-1E-OG4 with protease inhibitors (e.g., EDTA) to test stability .
Advanced: What techniques elucidate the structural dynamics of Brevinin-1E-OG4 in membrane interactions?
Q. Key challenges :
Advanced: How to resolve contradictions in reported mechanisms of action for Brevinin-1E-OG4?
Discrepancies may arise from variations in:
Q. Strategies :
- Conduct comparative studies under standardized conditions (e.g., CLSI guidelines) .
- Use site-directed mutagenesis to isolate functional domains (e.g., hydrophobic face of α-helices) .
Advanced: How to optimize Brevinin-1E-OG4 for antimicrobial surface coatings?
Q. Data support :
Advanced: What in vivo models are suitable for evaluating Brevinin-1E-OG4’s therapeutic potential?
Q. Ethical considerations :
Advanced: How to design structure-activity relationship (SAR) studies for Brevinin-1E-OG4 analogs?
- Alanine scanning : Replace residues sequentially to identify critical motifs .
- D-amino acid substitution : Enhance protease resistance while retaining activity .
- Quantitative SAR (QSAR) : Use machine learning models trained on AMP databases (e.g., C-PAmP) .
Advanced: What are unresolved questions in Brevinin-1E-OG4 research?
- Host-microbiome impact : Does Brevinin-1E-OG4 disrupt commensal bacteria?
- Synergy with antibiotics : Screen combinatorial effects using checkerboard assays .
- Evolutionary conservation : Compare Brevinin-1E-OG4 with homologs in related amphibian species .
Framework for future studies : Apply PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
